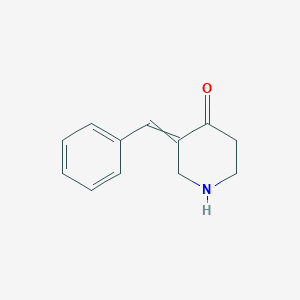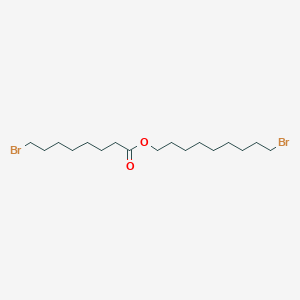
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylsulfanyl group attached to an L-alanyl-L-alaninamide backbone, making it a subject of study in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylsulfanyl)-L-alanyl-L-alaninamide typically involves the reaction of L-alanyl-L-alaninamide with thioacetic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing species.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Acetylsulfanyl)-L-alanyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can participate in redox reactions, influencing cellular processes and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide can be compared with other similar compounds, such as:
N-Acetylsulfanilyl chloride: Known for its use in organic synthesis and as a reagent in various chemical reactions.
N-Acetylcysteine: Widely used for its antioxidant properties and therapeutic applications.
N-Acetylglucosamine: Studied for its role in biological systems and potential health benefits.
Propiedades
Número CAS |
689220-78-8 |
|---|---|
Fórmula molecular |
C8H15N3O3S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
S-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino] ethanethioate |
InChI |
InChI=1S/C8H15N3O3S/c1-4(7(9)13)10-8(14)5(2)11-15-6(3)12/h4-5,11H,1-3H3,(H2,9,13)(H,10,14)/t4-,5-/m0/s1 |
Clave InChI |
JLYVCCABBGXDQN-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NSC(=O)C |
SMILES canónico |
CC(C(=O)N)NC(=O)C(C)NSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


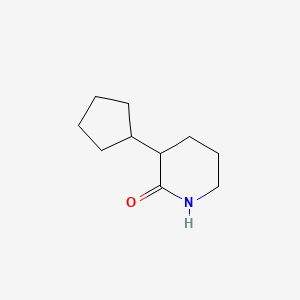
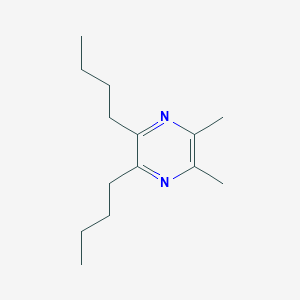
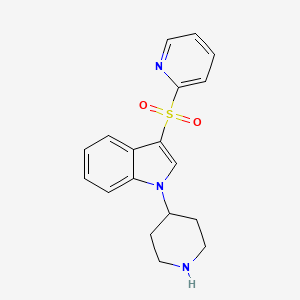
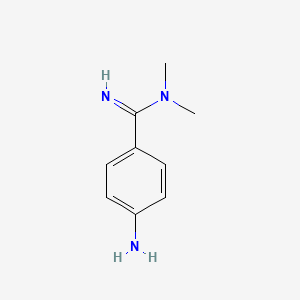
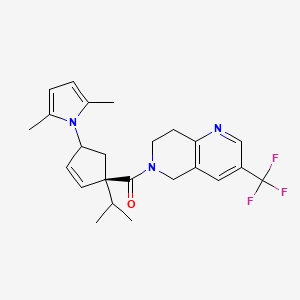
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
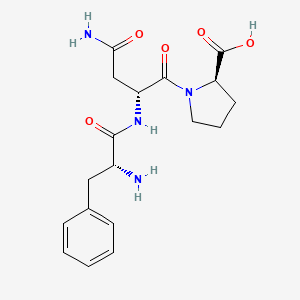
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
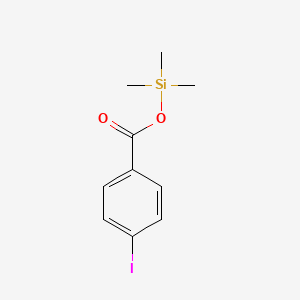
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
